(4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazolidine-3,5-dione core with a 3-chlorobenzylidene and a phenyl group attached, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-chlorobenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzylidene moiety, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzylidene derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-(2-chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one
- (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one
Uniqueness
(4E)-4-(3-chlorobenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its specific structural features, such as the presence of both a 3-chlorobenzylidene and a phenyl group attached to the pyrazolidine-3,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4E)-4-[(3-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)18-19(16(14)21)13-7-2-1-3-8-13/h1-10H,(H,18,20)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIELFZKPGHJG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)Cl)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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